O-[(3-methoxyphenyl)methyl]hydroxylamine
Description
Contextual Overview of O-Alkylhydroxylamines in Chemical Science
O-alkylhydroxylamines represent a significant class of organic compounds characterized by the R-O-NH₂ functional group. They are derivatives of hydroxylamine (B1172632) where an alkyl or arylalkyl group replaces the hydrogen of the hydroxyl moiety. wikipedia.org This structural feature makes them versatile building blocks and reagents in modern organic chemistry. researchgate.net
In synthetic chemistry, the oxygen atom of O-substituted hydroxylamines can act as a potent nucleophile, engaging in reactions like transition-metal-catalyzed allylic substitutions. organic-chemistry.org They are also crucial precursors for the synthesis of oxime ethers and various N-heterocycles. organic-chemistry.orgrsc.org The development of efficient synthetic routes, such as the O-alkylation of N-hydroxycarbamates or N-hydroxyphthalimide followed by deprotection, has made a wide variety of these compounds accessible for research. organic-chemistry.orgresearchgate.net
In the field of medicinal chemistry, O-alkylhydroxylamines have emerged as a promising structural class for drug design. nih.gov A notable example is their identification as rationally-designed, mechanism-based inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a key therapeutic target in cancer immunotherapy. nih.govnih.gov The parent compound of one such study, O-benzylhydroxylamine, demonstrated sub-micromolar inhibition of IDO1, and further structure-activity relationship (SAR) studies on its derivatives led to even more potent inhibitors. nih.govnih.gov These findings underscore the value of the O-alkylhydroxylamine scaffold in developing new therapeutic agents. nih.gov
Historical Perspectives on the Research and Utility of O-Substituted Hydroxylamines
The scientific journey of O-substituted hydroxylamines is intrinsically linked to the discovery of their parent compound, hydroxylamine (NH₂OH). Hydroxylamine was first prepared in 1865 by Wilhelm Clemens Lossen as its hydrochloride salt. wikipedia.org The pure compound was isolated later in 1891. wikipedia.org Hydroxylamine and its derivatives were initially recognized for their reactivity with aldehydes and ketones to form oximes. wikipedia.org
The exploration of substituting the hydroxyl hydrogen, creating O-substituted hydroxylamines, opened new avenues in synthetic chemistry. These derivatives, such as O-methylhydroxylamine (methoxyamine), were found to be valuable reagents. wikipedia.org Methoxyamine, for instance, is used to create methoxy-oximes from aldehydes and ketones and is a component in drugs like brasofensine and gemifloxacin. wikipedia.org
Over time, the utility of O-substituted hydroxylamines has expanded significantly. They are now recognized as valuable building blocks and key intermediates in the synthesis of complex organic molecules. researchgate.net Reagents like hydroxylamine-O-sulfonic acid and its analogues, where the oxygen is substituted with a good leaving group, have shown remarkable potential as electrophilic aminating agents. rsc.org These reagents facilitate a range of bond-forming reactions (C-N, N-N, O-N) without the need for expensive metal catalysts, highlighting the enduring and evolving importance of this class of compounds in chemical synthesis. rsc.org
Significance of the 3-Methoxyphenyl (B12655295) Moiety in Designing Chemical Entities for Research
The 3-methoxyphenyl group is a common structural motif found in a diverse array of biologically active molecules. Its prevalence in medicinal chemistry stems from its specific electronic and steric properties, which can influence a compound's pharmacokinetics and pharmacodynamics. The methoxy (B1213986) group at the meta position can impact molecular conformation, solubility, and the ability to form hydrogen bonds, all of which are critical for interaction with biological targets.
Research has repeatedly demonstrated the presence of the 3-methoxyphenyl moiety in compounds exhibiting a wide range of pharmacological activities. For example, it is a key component in certain synthetic 4(3H)-quinazolinone derivatives that have shown significant analgesic activity. researchgate.net Similarly, the related 4-hydroxy-3-methoxyphenyl structure is the core of zingerone, a natural product from ginger with potent anti-inflammatory and antioxidant properties. nih.gov This particular substitution pattern is also found in various other natural products, such as 3-arylphthalides and 3-methoxyflavones, which are investigated for their antioxidant and anti-inflammatory effects. mdpi.comresearchgate.net The incorporation of this moiety is often a deliberate design choice aimed at enhancing or conferring specific biological activities.
| Compound Class Containing (or related to) 3-Methoxyphenyl Moiety | Observed Biological Activity in Research Context | Reference |
|---|---|---|
| 3-(3-methoxyphenyl)-quinazolinones | Analgesic | researchgate.net |
| Zingerone (4-hydroxy-3-methoxyphenyl-butanone) | Anti-inflammatory, Antioxidant, Antidiarrhoeal | nih.gov |
| 3-Arylphthalides | Antioxidant, Anti-inflammatory | mdpi.com |
| 3-Methoxyflavones | Antioxidant | researchgate.net |
| 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives | Antioxidant, Anticancer | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
O-[(3-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-3-7(5-8)6-11-9/h2-5H,6,9H2,1H3 |
InChI Key |
KBXVIQKLRHKPEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CON |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis
Strategic Use as a Versatile Building Block in Complex Molecule Construction
O-[(3-methoxyphenyl)methyl]hydroxylamine serves as a crucial and versatile building block in the field of advanced organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxylamine (B1172632) moiety and a modifiable aromatic ring, allows for its incorporation into a wide array of complex molecular architectures. The 3-methoxybenzyl group not only acts as a protecting group for the hydroxylamine but also offers a site for further chemical transformations, thereby increasing its synthetic utility.
In the construction of complex molecules, this compound can be strategically employed to introduce a masked hydroxylamine functionality, which can be revealed at a later synthetic stage for subsequent reactions. This approach is particularly valuable in multi-step syntheses where the unprotected hydroxylamine might interfere with other reagents or reaction conditions. The presence of the methoxy (B1213986) group on the phenyl ring can also influence the electronic properties and reactivity of the molecule, a feature that can be exploited in the design of synthetic pathways.
The strategic application of this compound is evident in its use as a precursor for various heterocyclic compounds and other intricate organic structures. Its ability to participate in a range of chemical reactions, including nucleophilic additions and substitutions, makes it an invaluable tool for synthetic chemists aiming to construct novel and complex molecular frameworks.
Reagent for the Introduction of Hydroxylamine Functionality into Diverse Substrates
A primary application of this compound is as a reagent for the direct introduction of the hydroxylamine functional group (-ONH2) into a variety of organic substrates. The 3-methoxybenzyl group serves as a stable protecting group, allowing for the controlled transfer of the hydroxylamine moiety under specific reaction conditions. This reagent is particularly useful when the target molecule requires a hydroxylamine group that might not be stable or compatible with the preceding synthetic steps.
The introduction of the hydroxylamine functionality is typically achieved through nucleophilic substitution or addition reactions. For instance, the hydroxylamine can react with electrophilic centers such as alkyl halides or activated alcohols to form O-substituted hydroxylamine derivatives. This method provides a reliable route to incorporate the -ONH2 group into diverse molecular scaffolds, ranging from simple alkyl chains to more complex carbocyclic and heterocyclic systems.
The following table illustrates the types of substrates that can be functionalized with the hydroxylamine group using this compound:
| Substrate Class | Reaction Type | Resulting Functional Group |
| Alkyl Halides | Nucleophilic Substitution | O-Alkyl Hydroxylamine |
| Epoxides | Ring-Opening | β-Hydroxy-O-alkyl Hydroxylamine |
| Carbonyl Compounds | Condensation | Oxime Ether |
| Activated Alcohols | Nucleophilic Substitution | O-Alkyl Hydroxylamine |
Role in Amine and Amidoxime (B1450833) Synthesis Methodologies
This compound and its derivatives are instrumental in the synthesis of both amines and amidoximes, which are important functional groups in medicinal chemistry and materials science.
Amine Synthesis: Hydroxylamine derivatives can be utilized in the synthesis of primary amines. researchgate.net For instance, O-acyl-N,N-disubstituted hydroxylamines can serve as electrophilic nitrogen sources in reactions with organometallic reagents. nih.gov Furthermore, aza-Hock rearrangements of arylsulfonyl hydroxylamines derived from benzyl (B1604629) alcohols provide a route to anilines. nih.gov These methodologies highlight the versatility of hydroxylamine-based reagents in forming C-N bonds.
Amidoxime Synthesis: Amidoximes are commonly prepared through the reaction of nitriles with hydroxylamine or its derivatives. nih.gov This transformation is a robust and widely used method for accessing the amidoxime functionality. N-substituted amidoximes, which are valuable building blocks for various heterocycles, can be synthesized via the addition of hydroxylamine to activated amide derivatives. rsc.org The use of O-substituted hydroxylamines in these reactions allows for the preparation of a diverse range of amidoxime-containing compounds. The reaction of nitriles with hydroxylamine is a common method for producing amidoximes, often in high yields. nih.gov
The following table summarizes the role of hydroxylamine derivatives in these synthetic transformations:
| Target Functional Group | Precursor | Key Transformation |
| Primary Amine | Organometallic Reagent | Electrophilic Amination |
| Aniline | Benzyl Alcohol | Aza-Hock Rearrangement |
| Amidoxime | Nitrile | Nucleophilic Addition |
| N-Substituted Amidoxime | Activated Amide | Nucleophilic Addition |
Derivatization Strategies for Scaffold Diversity
The chemical structure of this compound allows for a variety of derivatization strategies to generate a diverse range of molecular scaffolds. These strategies can target either the hydroxylamine functionality or the aromatic ring, providing multiple avenues for structural modification and the exploration of new chemical space.
Derivatization at the hydroxylamine nitrogen can be achieved through reactions with various electrophiles, leading to the formation of N-substituted derivatives. These modifications can introduce new functional groups and alter the steric and electronic properties of the molecule. Similarly, the oxygen atom of the hydroxylamine can be further functionalized, although this is less common due to the presence of the 3-methoxybenzyl protecting group.
The aromatic ring of the 3-methoxybenzyl group offers another site for derivatization. Electrophilic aromatic substitution reactions can be employed to introduce substituents at various positions on the ring, further expanding the structural diversity of the resulting scaffolds. The methoxy group itself can also be a target for modification, such as demethylation followed by re-alkylation with different alkyl groups.
The derivatization strategies mentioned above enable the synthesis of novel molecular scaffolds with significant potential for further research in areas such as medicinal chemistry and materials science. By systematically modifying the structure of this compound, libraries of new compounds can be generated and screened for desired properties.
For example, the synthesis of ferrocenyl analogues of diaryl hydroxylamines has been reported as an approach to enhance the biological activity of the parent scaffold. mdpi.com This strategy of isosteric replacement of a phenyl group with a ferrocenyl moiety demonstrates how significant structural modifications can be made to explore new areas of chemical space and potentially discover compounds with improved properties. mdpi.com
The development of new synthetic methodologies utilizing hydroxylamine derivatives also contributes to the creation of novel scaffolds. For instance, the use of these compounds in multicomponent reactions or in the synthesis of complex heterocyclic systems can lead to the discovery of previously inaccessible molecular architectures. These new scaffolds can then serve as starting points for the development of new therapeutic agents or functional materials.
Derivatization Strategies and Analogue Development
Synthesis of Substituted O-Benzylhydroxylamine Analogues and Homologues
The primary strategy for synthesizing O-benzylhydroxylamine analogues, including those of O-[(3-methoxyphenyl)methyl]hydroxylamine, involves a versatile, multi-step process starting from the corresponding benzyl (B1604629) alcohol. nih.gov A common and effective method is a one-pot process that utilizes the Mitsunobu reaction. nih.govnih.gov
This synthetic route begins with the appropriate substituted benzyl alcohol, which is reacted with N-hydroxyphthalimide and a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction is initiated by the addition of an azodicarboxylate, typically diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This step forms an N-benzyloxyphthalimide intermediate. The subsequent deprotection of the phthalimide (B116566) group is achieved by adding hydrazine (B178648) monohydrate, which cleaves the phthalimide to yield the desired O-benzylhydroxylamine derivative. nih.gov The final products are often purified and isolated as their hydrochloride salts to improve stability. nih.gov
Further modifications to create homologues have involved altering the carbon linker between the phenyl ring and the hydroxylamine (B1172632) group. nih.gov Research into these homologues explored changes in linker length and flexibility. However, these modifications, including attempts to make the structure more rigid at the benzylic position, consistently resulted in a significant decrease in inhibitory potency against enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov This suggests that the single methylene (B1212753) (-CH₂-) linker is optimal for this particular biological activity. nih.gov
Chemical Modifications of the Hydroxylamine Moiety
The hydroxylamine moiety (-ONH₂) is a critical functional group that can be chemically modified to alter the compound's properties. The nitrogen atom is nucleophilic and can participate in various reactions.
One common modification is N-alkylation . While direct alkylation can be challenging, N-substituted O-benzylhydroxylamines can be prepared using orthogonally protected substrates. For instance, N-(diethoxyphosphoryl)-O-benzylhydroxylamine can be regioselectively N-alkylated with various halides under basic conditions, followed by an efficient dephosphorylation step to yield the N-substituted product.
Another key reaction is the condensation with aldehydes and ketones to form oximes (or, more specifically, oxime ethers). nih.govresearchgate.net This reaction is widely used in bioconjugation and for creating derivatives for analytical purposes. O-benzylhydroxylamine hydrochloride is a common reagent for this transformation. fishersci.ca
The hydroxylamine group can also be involved in reductive amination procedures. This represents a powerful strategy for synthesizing N,O-disubstituted and trisubstituted hydroxylamines. nih.gov For example, reductive amination between an O-substituted hydroxylamine and an aldehyde or ketone, followed by reduction with a borane (B79455) reagent, can construct more complex hydroxylamine derivatives. nih.gov Furthermore, the hydroxylamine itself can be synthesized through various routes, including the O-alkylation of hydroxylamine derivatives like acetone (B3395972) oxime, followed by hydrolysis. arabjchem.org
Phenyl Ring Substituent Effects on Synthetic Accessibility and Reactivity
The nature and position of substituents on the phenyl ring profoundly influence both the synthetic accessibility and the chemical or biological reactivity of O-benzylhydroxylamine analogues. nih.gov
Synthetic Accessibility: The synthesis of these analogues typically begins with the corresponding substituted benzyl alcohol. nih.gov Therefore, the accessibility of the final hydroxylamine is directly tied to the availability of this starting material. Substituted benzyl alcohols can be prepared through various organic reactions, such as Grignard reactions with aldehydes, reduction of benzoic acids or aldehydes, or benzylic C-H functionalization. organic-chemistry.orgorganic-chemistry.org The presence of certain functional groups on the phenyl ring can influence the choice of synthetic route. For example, strongly electron-withdrawing groups might deactivate the ring, making certain electrophilic substitution reactions more difficult, while also potentially influencing the reactivity of the benzylic position. nih.gov Conversely, electron-donating groups can increase the reactivity of the aromatic ring. nih.gov In the context of the Mitsunobu reaction used for synthesis, the electronic nature of the substituent can affect the acidity of the benzyl alcohol's hydroxyl group, potentially influencing the reaction rate. nih.gov
Reactivity: Substituents dramatically affect the reactivity of the resulting O-benzylhydroxylamine analogues, particularly their biological activity as enzyme inhibitors. nih.gov In studies on the inhibition of IDO1, substitutions on the phenyl ring were explored to probe interactions with amino acid residues in the enzyme's active site. nih.gov
Initial hypotheses suggested that hydrogen-bond donating or accepting groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) might enhance binding and potency. However, experimental results showed the opposite: adding a hydroxyl group at the ortho or para position, or a methoxy group at any position (ortho, meta, or para), was detrimental to the compound's inhibitory activity. nih.gov
In contrast, halogen substitutions proved to be the most successful modification for increasing potency. The addition of iodine, bromine, chlorine, or trifluoromethyl groups at the ortho, meta, or para positions was beneficial. The greatest enhancement in inhibitory potency was observed when halogen atoms were placed in the meta position. nih.govnih.gov This suggests that the substituent's effect is not a simple matter of electron donation or withdrawal but involves a complex interplay of steric and electronic factors within the enzyme's active site. nih.gov Further exploration of disubstituted analogues, aimed at maximizing the benefits of halogenation, showed minimal additive effects, with none of the disubstituted compounds proving more potent than the best monosubstituted derivatives. nih.gov
Computational and Theoretical Chemistry Studies
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions. By simulating the behavior of molecules, chemists can identify the most likely pathways a reaction will follow, characterize the fleeting intermediate structures, and understand the energy changes that govern the transformation. While specific computational studies on the reaction mechanisms of O-[(3-methoxyphenyl)methyl]hydroxylamine are not prevalent in published literature, the established methodologies used for related hydroxylamine (B1172632) derivatives provide a clear framework for how such investigations would be conducted.
Transition State Characterization and Reaction Pathway Calculations
The core of understanding a reaction mechanism lies in identifying its transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location and characterization of these transient structures.
Density Functional Theory (DFT) is a common method for this purpose, with the B3LYP functional being a widely used choice for balancing accuracy and computational cost. researchgate.net To characterize a transition state for a reaction involving this compound, such as its formation via nucleophilic substitution or its participation in subsequent reactions, researchers would perform a transition state search. This involves optimizing the molecular geometry to find a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net
For example, in reactions analogous to the HERON reaction, DFT calculations at the B3LYP/6-31G(d) level have been used to optimize the transition states for the migration of a methoxyl group. researchgate.net Similarly, for reactions involving O-benzyl hydroxylamine derivatives, computational models can predict the most plausible binding modes and reaction pathways when they act as enzyme inhibitors. nih.gov These calculations help elucidate how substitutions on the phenyl ring influence the molecule's orientation and reactivity within an active site. nih.gov
Energetics of Chemical Transformations
Studies on the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) on catalyst surfaces have used computational energetics to map complex reaction networks, including the energy barriers for intermediate steps and the desorption energies of products. nih.gov A similar approach could be applied to understand the decomposition or oxidation pathways of this compound, providing insights into its stability and potential degradation products. dtic.mil
Spectroscopic Property Prediction and Correlation
Computational methods are highly effective at predicting various types of molecular spectra. These predictions are invaluable for interpreting experimental data, assigning spectral peaks to specific molecular motions or electronic transitions, and confirming chemical structures.
Computational Simulations of Vibrational Spectra (IR, Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational simulations, typically using DFT, can calculate these vibrational frequencies with considerable accuracy. The process involves first optimizing the molecule's geometry to its lowest energy state. Then, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. mdpi.com
For this compound, DFT calculations could predict the frequencies for key functional groups:
O-H and N-H Stretching: While this specific molecule is O-substituted, related hydroxylamines would show characteristic N-H stretches. The presence of hydrogen bonding can significantly shift these frequencies. researchgate.net
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2800-3100 cm⁻¹ region.
Aromatic C=C Stretching: These modes are expected in the 1400-1600 cm⁻¹ range.
C-O Stretching: Vibrations corresponding to the methoxy (B1213986) and benzyloxy C-O bonds would be found in the 1000-1300 cm⁻¹ region. researchgate.net
N-O Stretching: The N-O bond vibration is also a characteristic feature.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement, they are typically multiplied by an empirical scaling factor. dntb.gov.ua By comparing the simulated spectrum with the experimental one, each peak can be confidently assigned to a specific molecular vibration.
Prediction of Electronic Spectra (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. researchgate.netnih.gov The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the 3-methoxyphenyl (B12655295) chromophore. TD-DFT calculations can predict the energies of these transitions. The results can be compared with experimental spectra to confirm the structure and understand the electronic properties of the molecule. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), is crucial for achieving good agreement with experimental data. nih.gov
Methodologies for NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry provides a robust framework for predicting ¹H and ¹³C NMR chemical shifts, which can aid in spectral assignment and even help distinguish between possible isomers. comporgchem.com
The standard methodology involves a multi-step process:
Conformational Search: For flexible molecules, different conformers are identified, and their geometries are optimized.
Geometry Optimization: The geometry of the lowest energy conformer (or a Boltzmann-weighted average of several low-energy conformers) is optimized using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d). mdpi.com
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for this step. nih.govnih.gov
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_TMS - σ_iso).
The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. Numerous studies have benchmarked different combinations to find the most reliable methods for specific classes of molecules. mdpi.comnih.gov
| Functional | Description | Typical Application |
|---|---|---|
| B3LYP | Hybrid functional, widely used as a general-purpose choice for geometry optimization and NMR calculations. | General organic molecules. comporgchem.com |
| WP04 | A functional specifically parameterized for predicting proton chemical shifts. | High-accuracy ¹H NMR prediction. mdpi.com |
| ωB97X-D | Range-separated hybrid functional with dispersion correction, often shows high accuracy for both ¹H and ¹³C shifts. | Systems where dispersion is important; high-accuracy ¹³C NMR prediction. mdpi.com |
| M06-2X | Hybrid meta-GGA functional, known for good performance across a range of applications. | Complex organic structures. nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing in Related Systems (e.g., Hirshfeld Surface Analysis)
While a specific crystal structure for this compound is not publicly available, the analysis of intermolecular interactions and crystal packing can be thoroughly understood by examining related systems containing the methoxybenzyl moiety. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal to its surface, highlighting regions of close contact with neighboring molecules.
In studies of related methoxybenzyl and methoxyphenyl derivatives, Hirshfeld surface analysis consistently highlights the significance of several types of non-covalent interactions that would be expected to play a crucial role in the crystal packing of this compound. iucr.orgnih.govresearchgate.netnih.gov
The most predominant interactions are typically H···H contacts, which arise from the numerous hydrogen atoms on the aromatic ring and the methyl and methylene (B1212753) groups. nih.gov These van der Waals forces, although individually weak, collectively contribute significantly to the stability of the crystal structure due to their high frequency. O···H/H···O contacts are also a major contributor, indicative of hydrogen bonding. nih.govresearchgate.net In the case of this compound, the hydroxylamine group (-NH-OH) provides both hydrogen bond donors (N-H and O-H) and acceptors (N and O atoms), which would be expected to form strong directional interactions. The ether oxygen of the methoxy group also acts as a hydrogen bond acceptor. mdpi.com
The relative contributions of these interactions for structurally related methoxyphenyl compounds are summarized in the table below, providing a model for what might be expected for this compound.
| Interaction Type | Contribution Range (%) in Related Compounds | Description |
|---|---|---|
| H···H | 29.0 - 62.6 | Represents van der Waals forces and is typically the largest contributor to the crystal packing. nih.goviucr.org |
| O···H/H···O | 15.3 - 32.1 | Indicates the presence of conventional and non-conventional hydrogen bonds, which are strong directional interactions. nih.govresearchgate.net |
| C···H/H···C | 14.5 - 28.2 | Often associated with C-H···π interactions, contributing to the stability of the packing of aromatic systems. nih.goviucr.org |
| N···H/H···N | ~4.2 | Represents hydrogen bonding involving nitrogen atoms, expected to be significant for the hydroxylamine moiety. researchgate.net |
Theoretical Approaches for Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are theoretical approaches that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. ijpsr.com These models are built using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation that relates structural descriptors to a specific property. researchgate.net
For this compound and its analogues, QSPR studies could be employed to predict a variety of properties, including solubility, boiling point, and antioxidant activity. nih.gov The first step in a QSPR study is the calculation of molecular descriptors. These are numerical values that represent different aspects of the molecular structure. They can be categorized as follows:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and atomic charges. nih.gov
Once a set of descriptors is calculated for a series of related compounds, a QSPR model can be developed. For instance, a hypothetical QSPR study on the antioxidant activity of hydroxylamine derivatives might reveal that the activity is correlated with EHOMO (a measure of electron-donating ability) and the hydrophobicity of the molecule. nih.gov
A general form of a QSPR equation is:
Property = c0 + c1D1 + c2D2 + ... + cnDn
where cn are the regression coefficients and Dn are the molecular descriptors.
The table below illustrates the types of descriptors that would be relevant for building a QSPR model for properties of this compound and related compounds.
| Descriptor Category | Example Descriptors | Potential Correlated Property |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Boiling point, Solubility |
| Topological | Topological Polar Surface Area (TPSA) ijpsr.com | Bioavailability |
| Geometrical | Molecular Volume, Surface Area | Reactivity, Receptor binding |
| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Antioxidant activity, Reactivity nih.gov |
| Hydrophobicity | LogP | Toxicity, Membrane permeability nih.gov |
These theoretical approaches provide a framework for the rational design of new molecules with desired properties, guiding synthetic efforts and reducing the need for extensive experimental screening.
Advanced Analytical Methodologies in Research on O 3 Methoxyphenyl Methyl Hydroxylamine
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are fundamental in the analysis of O-[(3-methoxyphenyl)methyl]hydroxylamine, providing the means to separate it from reaction mixtures and assess its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of this compound. A common HPLC method utilizes a C18 column with UV detection at 254 nm. smolecule.com Such methods are developed and validated to be specific, sensitive, accurate, and precise for determining related substances and degradation products. For hydroxylamine (B1172632) compounds in general, derivatization is often employed to enhance detection. humanjournals.com HPLC methods can be optimized on columns like a Sunfire C18, using a gradient elution with a phosphate (B84403) buffer and acetonitrile (B52724) as the mobile phase. humanjournals.com
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. For the analysis of hydroxylamine and its derivatives, which can be challenging to analyze directly, derivatization is a common strategy. researchgate.net A simple and rapid GC method can be developed using a flame ionization detector (FID) and a stationary phase like 100% Dimethylpolysiloxane. researchgate.net This approach is often cost-effective and can provide reproducible results for quantifying residual impurities. researchgate.net
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Typical Application | Key Parameters |
|---|---|---|---|
| HPLC | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Purity assessment and quantification of non-volatile compounds. | C18 column, UV detection (e.g., 254 nm), gradient elution with buffered mobile phases. smolecule.comhumanjournals.com |
| GC | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Purity assessment and analysis of volatile impurities. | Flame Ionization Detector (FID), Dimethylpolysiloxane stationary phase, often requires derivatization. researchgate.net |
Spectroscopic Techniques for Structural Elucidation and Characterization Principles
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.
In the case of this compound hydrochloride, the ¹H NMR spectrum is a key tool for confirming its structure. smolecule.com Characteristic signals in the ¹H NMR spectrum, such as a peak around δ 5.14 ppm for the benzylic protons (ArCH₂) and a signal at approximately δ 3.82 ppm for the methoxy (B1213986) group protons (OCH₃), provide definitive evidence of the compound's structure. smolecule.com The chemical shift, signal splitting (multiplicity), and integration of the peaks in an NMR spectrum help in assigning specific protons to their positions within the molecule.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound, the expected [M+H]⁺ peak would be at m/z 154.08626. smolecule.comuni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the molecule.
Analysis of the fragmentation patterns observed in the mass spectrum can provide further structural confirmation. The fragmentation of related methoxyphenyl compounds often involves characteristic losses, such as the loss of a methyl radical or formaldehyde (B43269) from the methoxy group, and cleavage of the benzylic bond. mdpi.comresearchgate.net
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
Key expected IR absorptions include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) appear just below 3000 cm⁻¹. libretexts.org
C=C stretching: Aromatic ring stretching vibrations are usually observed in the 1600-1450 cm⁻¹ region. libretexts.org
C-O stretching: The C-O stretching of the methoxy group and the C-O-N linkage would likely appear in the 1300-1000 cm⁻¹ region. libretexts.org
N-H and O-H stretching: The hydroxylamine moiety's N-H and potential O-H (if present as a salt) stretching vibrations would be expected in the 3500-3200 cm⁻¹ region, often appearing as broad bands. pressbooks.pubmdpi.com
UV-Visible Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.
Table 2: Summary of Spectroscopic Data for Functional Group Analysis
| Functional Group | Spectroscopic Technique | Expected Observation |
|---|---|---|
| Aromatic Ring | IR Spectroscopy | C-H stretch (>3000 cm⁻¹), C=C stretch (1600-1450 cm⁻¹). libretexts.org |
| UV-Visible Spectroscopy | Absorption bands characteristic of a substituted benzene ring. | |
| Methoxy Group (-OCH₃) | ¹H NMR Spectroscopy | Singlet around δ 3.82 ppm. smolecule.com |
| IR Spectroscopy | C-O stretch (around 1250 cm⁻¹ and 1040 cm⁻¹). | |
| Benzylic Methylene (B1212753) (-CH₂-) | ¹H NMR Spectroscopy | Singlet around δ 5.14 ppm. smolecule.com |
| Hydroxylamine (-ONH₂) | IR Spectroscopy | N-H and O-H stretching (broad, 3500-3200 cm⁻¹). pressbooks.pubmdpi.com |
Coupled and Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are invaluable for the analysis of complex mixtures and trace impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound and its potential impurities. nih.gov An LC-MS method would involve separating the components of a sample using HPLC, followed by their introduction into a mass spectrometer for detection and identification. researchgate.net This technique is particularly useful for analyzing non-volatile and thermally labile compounds. LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and structural information by fragmenting selected ions and analyzing the resulting product ions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. For hydroxylamine derivatives, GC-MS analysis often requires a derivatization step to improve the volatility and chromatographic behavior of the analytes. hmdb.ca The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the eluted compounds, allowing for their positive identification.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of O-substituted hydroxylamines, including O-[(3-methoxyphenyl)methyl]hydroxylamine, is an area of active research. Traditional methods often involve the N-protection of hydroxylamine (B1172632), followed by O-alkylation and subsequent deprotection. However, these multi-step procedures can be inefficient and generate significant waste.
Recent research has focused on developing more streamlined and efficient synthetic strategies. One promising approach is the one-pot synthesis of O-benzyl hydroxylamine derivatives. For instance, a method involving the O-benzylation of N-hydroxyurethane with a substituted benzyl (B1604629) halide, followed by basic N-deprotection, has been described for halo-substituted analogs. This approach offers advantages in terms of chemo- and regio-selectivity and simplifies the purification process. mdpi.com Another general and efficient method for preparing O-substituted hydroxylamines from alcohols is the Mitsunobu reaction, which could be adapted for the synthesis of this compound from (3-methoxyphenyl)methanol. nih.gov
Future research in this area is expected to focus on the development of catalytic methods that avoid the need for stoichiometric reagents and protecting groups. The use of transition metal catalysts for the direct O-alkylation of hydroxylamine with (3-methoxyphenyl)methyl halides or alcohol represents a significant, albeit challenging, goal. Success in this area would greatly enhance the efficiency and sustainability of the synthesis of this important chemical intermediate.
Computational Design and Prediction of New Reactivity
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the reactivity of chemical compounds. For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.
Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states of reactions involving this compound, such as its reaction with carbonyl compounds to form oximes. These calculations can help in understanding the factors that control the rate and selectivity of such reactions. Furthermore, computational methods can be used to predict other potential reactivities of the molecule, guiding experimental efforts toward the discovery of new chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) studies on related substituted O-benzylhydroxylamine derivatives can also be informative. By correlating structural features with observed reactivity or biological activity, these models can predict the properties of this compound and guide the design of new derivatives with desired characteristics. Future research will likely see an increased use of these computational tools to accelerate the exploration of the chemical space around this scaffold.
Exploration of this compound in Unconventional Reaction Systems
Unconventional reaction systems, such as flow chemistry and microwave-assisted synthesis, offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety, and easier scalability.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of various organic compounds, including derivatives of hydroxylamine. capes.gov.brmdpi.comresearchgate.netscispace.com The synthesis of N-hydroxyphthalimide derivatives, which can be precursors to O-substituted hydroxylamines, has been successfully achieved using microwave assistance, resulting in significantly reduced reaction times and increased yields compared to conventional heating. capes.gov.br The application of this technology to the synthesis of this compound is a promising avenue for rapid and efficient production.
Future research will likely involve the integration of these unconventional reaction systems for the synthesis and subsequent in-line derivatization of this compound, enabling the rapid generation of libraries of related compounds for various applications.
Role in Advancing Sustainable Chemical Synthesis Initiatives
The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound and its derivatives have the potential to contribute to sustainable chemical synthesis in several ways.
The development of catalytic and atom-economical synthetic routes to this compound itself is a key aspect of its role in sustainable chemistry. Furthermore, its use as a reagent in catalytic processes can contribute to the development of greener transformations. For example, hydroxylamine derivatives are used in catalytic C-H amidation reactions, which represent a more sustainable alternative to traditional methods for the synthesis of amines. acs.org
Moreover, the exploration of biocatalytic routes for the synthesis of hydroxylamines and their derivatives is an emerging area of research. researchgate.net While still in its early stages, the use of enzymes to produce these compounds could offer a highly sustainable and environmentally friendly manufacturing process. The inherent selectivity of enzymes could also circumvent the need for protecting groups and reduce the formation of byproducts.
The future of chemical synthesis will undoubtedly rely on the development of more sustainable practices. Research into the synthesis and applications of compounds like this compound, with a focus on efficiency, safety, and environmental impact, will be crucial in this transition.
Q & A
Q. Q: What are the validated synthetic routes for O-[(3-methoxyphenyl)methyl]hydroxylamine, and how can reaction conditions be optimized for yield and purity?
A:
- Nucleophilic Substitution : React hydroxylamine with 3-methoxybenzyl chloride under acidic or basic conditions. Yield optimization requires pH control (e.g., pH 8–10 for base-mediated reactions) and temperature modulation (40–60°C) to minimize side products like over-alkylation .
- O-Alkylation : Use hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) with 3-methoxybenzyl bromide in polar aprotic solvents (e.g., DMF) under inert atmospheres. Catalytic KI can enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and NMR (DMSO-d₆, δ 3.8 ppm for methoxy group) .
Structural and Electronic Property Analysis
Q. Q: How does the 3-methoxy substituent influence the electronic properties and reactivity of this hydroxylamine derivative?
A:
- Electron-Donating Effects : The methoxy group at the 3-position donates electron density via resonance, stabilizing the hydroxylamine moiety and enhancing nucleophilicity. This increases reactivity in SN2 reactions (e.g., with carbonyl compounds to form oximes) .
- Steric Considerations : The meta-substitution minimizes steric hindrance compared to ortho-substituted analogs, improving accessibility for catalytic interactions .
- Spectroscopic Validation : IR spectra show N–O stretch at ~930 cm⁻¹, while ¹H NMR confirms methoxy protons as a singlet (δ 3.7–3.9 ppm). Computational studies (DFT, B3LYP/6-31G*) can predict charge distribution .
Advanced Reaction Mechanisms
Q. Q: What is the mechanism of nitroso compound formation via oxidation, and how do reaction conditions affect selectivity?
A:
- Oxidation Pathways : Oxidation with MnO₂ or KMnO₄ generates a nitroso intermediate. The reaction proceeds through a two-electron transfer mechanism, forming a nitroxide radical transiently. Selectivity depends on solvent polarity (e.g., acetone favors nitroso over over-oxidized nitro products) .
- Kinetic Control : Low temperatures (0–5°C) and short reaction times (<2 hr) prevent further oxidation. Monitor via TLC (Rf ~0.4 in EtOAc) .
Analytical Challenges in Contradictory Data
Q. Q: How should researchers resolve discrepancies in reported melting points or reaction yields for this compound?
A:
- Reproducibility Checks : Verify synthetic protocols (e.g., solvent purity, inert atmosphere integrity). For example, traces of moisture can hydrolyze intermediates, altering yields .
- Crystallization Variability : Polymorphism can cause melting point variations. Use differential scanning calorimetry (DSC) to identify crystalline forms .
- Cross-Validation : Compare NMR and LC-MS data with literature (e.g., PubChem CID 161146-52-7) .
Biological Activity and Drug Development
Q. Q: What methodological strategies are used to study this compound’s enzyme inhibition potential?
A:
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases). Computational docking (AutoDock Vina) predicts binding affinity to targets like acetylcholinesterase .
- In Vitro Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure inhibition kinetics (IC₅₀). Include controls for nonspecific hydroxylamine reactivity .
- Metabolic Stability : Assess hepatic microsome stability (e.g., rat liver S9 fraction) to identify metabolic liabilities (e.g., N-dealkylation) .
Stability and Storage Optimization
Q. Q: What are the key degradation pathways, and how can storage conditions mitigate instability?
A:
- Hydrolysis : The hydroxylamine group hydrolyzes in aqueous media (t₁/₂ <24 hr at pH 7.4). Store lyophilized at –20°C under argon .
- Oxidative Degradation : Susceptible to air oxidation. Add antioxidants (0.1% BHT) in stock solutions and use amber vials .
- Analytical Monitoring : Periodic HPLC analysis (peak area % vs. fresh sample) detects degradation .
Computational Modeling for Reactivity Prediction
Q. Q: How can DFT/MD simulations guide the design of derivatives with enhanced reactivity?
A:
- Transition State Analysis : Calculate activation energies for SN2 reactions (e.g., with aldehydes) to predict substituent effects (e.g., electron-withdrawing groups at the 4-position) .
- Solvent Modeling : COSMO-RS simulations optimize solvent selection (e.g., THF vs. DMSO) for solubility and reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
